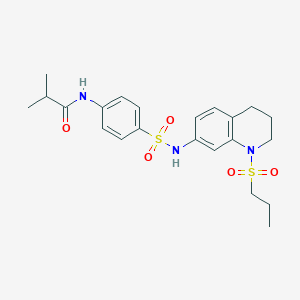

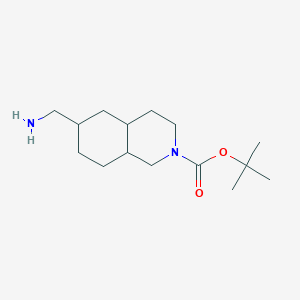

N-(4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)isobutyramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

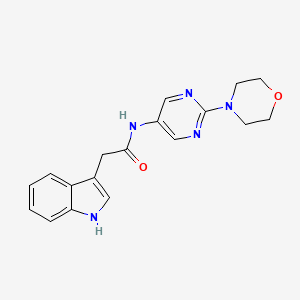

This compound is a sulfonamide, which is a group of compounds containing a sulfur atom bonded to two oxygen atoms and one nitrogen atom. Sulfonamides are known for their use in medicine, particularly as antibiotics .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate sulfonyl chloride with the corresponding amine to form the sulfonamide bond. This is a common method for synthesizing sulfonamides .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, a sulfonamide group, and a phenyl group. These groups could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis

Sulfonamides, in general, are known to undergo a variety of chemical reactions. They can act as bases, forming salts with acids, and they can also participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could make the compound polar and capable of forming hydrogen bonds .Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Properties

Research by Fadda et al. (2016) highlighted the synthesis of new N-sulfonates with quinolyl functional groups, demonstrating potential biological activity including antimicrobial and antifungal properties. This suggests the compound may have applications in the development of new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).

Anticancer Activity

A study by Marciniec et al. (2017) described the synthesis of acetylenic quinolinesulfonamides and evaluated their antiproliferative activity against various cancer cell lines. The findings indicated some compounds exhibited potent anticancer activities, suggesting potential applications in cancer treatment (Marciniec, Pawełczak, Latocha, Skrzypek, Maciążek-Jurczyk, & Boryczka, 2017).

Antioxidant Activity

Kumar and Vijayakumar (2017) synthesized a series of arylsulfonamide-based quinolines and evaluated their antioxidant, antifungal, and antibacterial activities. Their research found that some compounds showed prominent antioxidant activity, highlighting their potential use in oxidative stress-related conditions (Kumar & Vijayakumar, 2017).

Enzyme Inhibition for Therapeutic Applications

Compounds similar to the one have been explored for their ability to inhibit specific enzymes. For example, Supuran et al. (2013) investigated aromatic sulfonamide inhibitors of carbonic anhydrases, key enzymes involved in many physiological and pathological processes. Such inhibitors have potential therapeutic applications in conditions like glaucoma, epilepsy, and cancer (Supuran, Maresca, Gregáň, & Remko, 2013).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-methyl-N-[4-[(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O5S2/c1-4-14-31(27,28)25-13-5-6-17-7-8-19(15-21(17)25)24-32(29,30)20-11-9-18(10-12-20)23-22(26)16(2)3/h7-12,15-16,24H,4-6,13-14H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMHSQFTJHYRFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2930389.png)

![((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2930391.png)

![4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-(4-chlorophenyl)pyrrolidin-2-one](/img/structure/B2930394.png)

![(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2930402.png)

![3-Methyl-6-[[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2930409.png)